molecular formula C19H16N4 B3069762 4,4'-(1H-Benzoimidazole-4,7-diyl)bisaniline CAS No. 1998160-90-9

4,4'-(1H-Benzoimidazole-4,7-diyl)bisaniline

Cat. No. B3069762
CAS RN: 1998160-90-9
M. Wt: 300.4 g/mol
InChI Key: VKSGBNJGARSEDW-UHFFFAOYSA-N
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Description

“4,4’-(1H-Benzoimidazole-4,7-diyl)bisaniline” is an organic compound with a molecular formula of C19H16N4 . It belongs to the class of aromatic polyimines and contains a benzimidazole group and two aniline groups linked by a methylene bridge .


Synthesis Analysis

The synthesis of “4,4’-(1H-Benzoimidazole-4,7-diyl)bisaniline” involves condensation reactions . For instance, DSABBT was obtained via a one-step Schiff reaction of 4-(diethylamino)-salicylaldehyde (DSA) and 4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline .


Molecular Structure Analysis

The molecular structure of “4,4’-(1H-Benzoimidazole-4,7-diyl)bisaniline” includes a benzimidazole group and two aniline groups linked by a methylene bridge . It has a molecular weight of 300.357 Da and a monoisotopic mass of 300.137512 Da .


Chemical Reactions Analysis

The compound has been used in the preparation of an imine-linkage dual-pore COF with ethylenetetraaniline . It has also shown high singlet oxygen generation capacity and remarkable image-guided photodynamic therapy efficiency .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 660.7±45.0 °C at 760 mmHg, and a flash point of 391.3±15.9 °C . It has 4 hydrogen bond acceptors, 5 hydrogen bond donors, and 2 freely rotating bonds . The compound also has a polar surface area of 81 Å2 and a molar volume of 230.2±3.0 cm3 .

Scientific Research Applications

Organic Electronics and Optoelectronics

Imidazole-based compounds have gained prominence in organic electronics due to their excellent charge transport properties. 4,4’-(1H-Benzoimidazole-4,7-diyl)dianiline can be utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Its π-conjugated structure facilitates efficient charge transfer, making it a promising candidate for next-generation electronic devices .

properties

IUPAC Name

4-[7-(4-aminophenyl)-3H-benzimidazol-4-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c20-14-5-1-12(2-6-14)16-9-10-17(19-18(16)22-11-23-19)13-3-7-15(21)8-4-13/h1-11H,20-21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSGBNJGARSEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=C(C=C2)C4=CC=C(C=C4)N)N=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dianiline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-(1H-Benzoimidazole-4,7-diyl)bisaniline
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Reactant of Route 6
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